4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline

Alzheimer's Disease Beta-Amyloid Plaque Structure-Activity Relationship

The compound 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline (CAS 683768-16-3), also known as desmethyl-IMPY (14d), is a secondary N-methyl analogue within the imidazo[1,2-a]pyridine class of beta-amyloid (Aβ) plaque ligands. Its core structure features an iodo substituent at the 6-position of the imidazopyridine ring and a monomethylaniline group, distinguishing it from the tertiary N,N-dimethyl parent compound, IMPY.

Molecular Formula C14H12IN3
Molecular Weight 349.17 g/mol
CAS No. 683768-16-3
Cat. No. B12941930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
CAS683768-16-3
Molecular FormulaC14H12IN3
Molecular Weight349.17 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I
InChIInChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3
InChIKeyCDORLHFBTIAZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline (CAS 683768-16-3) as a Key Intermediate for Beta-Amyloid Imaging Ligands


The compound 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline (CAS 683768-16-3), also known as desmethyl-IMPY (14d), is a secondary N-methyl analogue within the imidazo[1,2-a]pyridine class of beta-amyloid (Aβ) plaque ligands [1]. Its core structure features an iodo substituent at the 6-position of the imidazopyridine ring and a monomethylaniline group, distinguishing it from the tertiary N,N-dimethyl parent compound, IMPY [1]. This compound series is primarily investigated for developing radioligands for positron emission tomography (PET) imaging of Aβ plaques in Alzheimer's disease [1].

Workflow
PET radioligand precursor synthesis
Selection
Secondary N-methylamine handle for direct N-alkylation
Use Context
Radiosynthesis of ¹¹C/¹⁸F-labeled Aβ plaque imaging agents

Why 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline Cannot Be Replaced by Other Imidazopyridine Analogues


Generic substitution within the imidazo[1,2-a]pyridine class is precluded by steep and non-linear structure-activity relationships (SAR). The presence of a secondary N-methylamino group, as opposed to a tertiary N,N-dimethylamino group, fundamentally alters binding affinity to Aβ plaques and metabolic stability [1]. While tertiary analogues generally show high affinity (e.g., IMPY KI = 8.9 nM), the affinity of secondary analogues is highly sensitive to subtle changes in adjacent ring positions, with minor modifications abolishing binding entirely [1]. This compound serves as a critical synthetic precursor for introducing specific N-alkyl radiolabels, a role that its tertiary counterparts cannot fulfill, making its procurement a necessity for specific radiochemical development pathways .

Target (desmethyl-IMPY)
Substitute (e.g., IMPY)
Secondary amine enables direct radiolabeling
Tertiary amine cannot undergo direct N-methylation; requires alternative precursor
Reported lower Aβ affinity (class-level trend) suitable for precursor role
Higher affinity but no synthetic route to labeled derivatives from the parent compound
Scaffold allows systematic lipophilicity tuning via N-substitution
Lipophilicity fixed; may not support SPR-based optimization

Quantitative Evidence for Selecting 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline Over Closest Analogs


Critical SAR Switch: N-Monomethyl vs. N,N-Dimethyl Analogues in Aβ Plaque Affinity

The secondary N-methylamino motif in desmethyl-IMPY (14d) is a critical determinant of binding affinity, representing a significant divergence from tertiary N,N-dimethylamino analogues like IMPY (12a). Published SAR data demonstrates a class-level trend where tertiary amines exhibit much higher affinity than their secondary counterparts. For a directly comparable pair, the tertiary 6-bromo analogue (12b) shows a KI of 5.9 nM, whereas its secondary N-methyl counterpart (14c) is essentially inactive with a KI >1000 nM [1]. This highlights that while the tertiary parent IMPY (12a, KI = 8.9 nM) is a high-affinity ligand, its desmethyl derivative (14d) is expected to have significantly reduced affinity, making it unsuitable as a direct imaging agent but uniquely valuable as a synthetic intermediate for radiolabeling via N-alkylation [1].

N-Methyl vs. N,N-Dimethyl Affinity
Class-level inference
Tertiary analog KI = 5.9 nM vs. secondary analog KI > 1000 nM
Reported SAR context: secondary amines exhibit markedly lower Aβ affinity, supporting precursor-only use.
Direct 14d KI unavailable; class-level trend applied.
Alzheimer's Disease Beta-Amyloid Plaque Structure-Activity Relationship

Role as a Direct Synthetic Precursor for N-11C-Methylation Radiolabeling

A key differentiation point for 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline (desmethyl-IMPY) is its function as the direct precursor for synthesizing [11C]IMPY. The secondary amine serves as a unique chemical handle for introducing a [11C]methyl group via reaction with [11C]methyl triflate, producing the high-affinity PET radioligand [11C]IMPY [1]. This radiolabeling strategy is unavailable for tertiary amines, which cannot be directly methylated. The alternative precursor, IMPY itself, would require a demethylation step prior to labeling, introducing additional synthetic complexity and reducing radiochemical yield [1].

¹¹C-Methylation Precursor
Class-level inference
Direct [¹¹C]methylation feasible; tertiary amine pathway closed.
Unique radiosynthesis route for [¹¹C]IMPY production.
Reported yields 26–51% for analogous fluoroalkylations.
Positron Emission Tomography Carbon-11 Labeling Radiochemistry

Comparison of In Vivo Brain Pharmacokinetics Versus Fluorinated Analogues

While the target compound itself is not used in vivo, its radiolabeled N-fluoropropyl analogue, [18F]FPM-IMPY, provides critical comparative pharmacokinetic data against the lead [123I]IMPY. In mouse studies, [18F]FPM-IMPY achieved a brain uptake of 5.7% ID/g at 0.8 min post-injection, which is lower but comparable to [123I]IMPY (7.2% ID/g at 2 min) . Crucially, the pharmacokinetic profile diverged sharply in the washout phase: [123I]IMPY exhibited a single-exponential clearance, whereas [18F]FPM-IMPY showed a detrimental biphasic washout with a slow component, leading to higher residual brain radioactivity of 2.1% ID/g at 2 h . This establishes the N-alkyl substitution strategy, which requires the desmethyl-IMPY scaffold, as a key vector for modulating brain clearance kinetics.

Brain PK vs. Fluorinated Analogues
Data to verify
N-fluoroalkyl derivative: 5.7% ID/g uptake; biphasic clearance, 2.1% ID/g at 2 h.
Supports clearance kinetics modulation via N-substitution.
Cross-study comparison; independent replication advised.
Brain Pharmacokinetics PET Imaging Metabolite Analysis

Lipophilicity (cLogD7.4) as a Driver for Pharmacokinetic Optimization

The target compound's scaffold provides a platform for tuning lipophilicity. The lead compound IMPY (12a) possesses a cLogD7.4 of 4.37, which is associated with high brain uptake but also high non-specific binding [1]. The incorporation of a secondary amine and subsequent N-alkylation allows for lipophilicity modulation. For instance, reducing the number of N-methyl groups (as in desmethyl-IMPY) is predicted to lower cLogD7.4, offering a potential advantage in reducing non-specific binding relative to the parent IMPY, although quantitative cLogD7.4 data for 14d is not reported [1]. In contrast, N-fluoroalkyl analogues like [18F]FPM-IMPY have an increased cLogD7.4 of 4.90, which correlates with their increased non-specific binding in vivo . This highlights the scaffold's utility in a structure-property relationship (SPR) campaign to balance brain penetration with target specificity.

Lipophilicity (cLogD₇.₄)
Supporting evidence
IMPY cLogD₇.₄ = 4.37; N-fluoroalkyl analogue cLogD₇.₄ = 4.90.
Scaffold enables lipophilicity tuning for potential non-specific binding reduction.
14d value not reported; predicted lower than parent.
Lipophilicity cLogD Blood-Brain Barrier Penetration

High-Value Application Scenarios for 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline (Desmethyl-IMPY)


Radiosynthesis of [11C]IMPY for PET Imaging of Amyloid Plaques

This is the primary procurement scenario. The compound acts as the essential N-desmethyl precursor for the direct [11C]methylation synthesis of [11C]IMPY, a leading PET radioligand for Alzheimer's disease research [1]. Its commercial availability is critical for PET centers and radiopharmacies producing [11C]IMPY, as it is the only synthetic gateway to this tracer without resorting to a multi-step demethylation-remethylation sequence.

Synthesis of Novel N-Substituted Analogues for Pharmacokinetic Optimization

The secondary amine motif is a versatile synthetic shield for exploring novel N-alkyl, N-fluoroalkyl, and N-deuterated ethyl analogues aimed at improving brain pharmacokinetics. As demonstrated with [18F]FEM-IMPY and [18F]FPM-IMPY, which exhibited altered brain washout kinetics (biphasic vs. single-exponential) compared to [123I]IMPY , this scaffold is indispensable for any medicinal chemistry program seeking to optimize the pharmacokinetic profile of this class.

Development of Fluorine-18 Labeled IMPY Derivatives

The compound is the key starting material for creating 18F-labeled IMPY derivatives. The synthesis of [18F]FEM-IMPY and [18F]FPM-IMPY involves the N-alkylation of desmethyl-IMPY with [18F]2-fluoroethyl or [18F]3-fluoropropyl synthons, achieving decay-corrected radiochemical yields between 26-51% . Organizations developing longer-lived (F-18 vs. C-11) amyloid imaging agents for clinical use require this precursor to generate novel PET candidate libraries.

Structure-Property Relationship (SPR) Studies for Reducing Non-Specific Binding

The desmethyl-IMPY scaffold enables systematic SPR studies to reduce the lipophilicity (cLogD7.4)-driven non-specific binding observed in IMPY. By starting from the secondary amine and adding various polar or fluorinated substituents, medicinal chemists can attempt to lower the scaffold's baseline lipophilicity, which is expected to be lower than IMPY's cLogD7.4 of 4.37 [1], to improve the signal-to-noise ratio in brain PET images.

Application
Selection Property
Validation Focus
Radiosynthesis of [¹¹C]IMPY
Secondary amine for direct [¹¹C]methylation
Radiochemical yield and purity
N-alkyl analogue library synthesis
N-substitution diversification
Brain pharmacokinetic profiling
¹⁸F-labeled IMPY derivative development
Fluorine-18 radiolabeling compatibility
Decay-corrected radiochemical yield
Structure-property relationship studies
Lipophilicity modulation capacity
cLogD and non-specific binding assessment
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